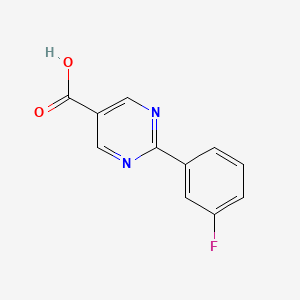

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPNEVXAPRDVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662743 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-24-0 | |

| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The preparation of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid generally involves multi-step organic synthesis, combining heterocyclic ring formation, introduction of the fluorophenyl substituent, and installation of the carboxylic acid group. The key synthetic approaches include:

- Pyrimidine ring formation via condensation reactions

- Introduction of the 3-fluorophenyl substituent via cross-coupling

- Carboxylation or oxidation to install the carboxylic acid group

Pyrimidine Ring Construction

The pyrimidine ring is typically synthesized through condensation reactions involving β-diketones or cyanoacetates with guanidine derivatives or thiourea. This step forms the heterocyclic core essential for further functionalization.

For example, condensation of ethyl cyanoacetate with guanidine hydrochloride under reflux conditions yields the pyrimidine nucleus, which can be subsequently modified.

Alternative methods include multicomponent reactions involving urea or thiourea, aromatic aldehydes, and β-ketoesters catalyzed by copper salts under solvent-less conditions, providing efficient access to substituted pyrimidines.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent at the 2-position of the pyrimidine ring is commonly introduced by:

Suzuki-Miyaura cross-coupling reaction: This palladium-catalyzed coupling involves reacting a halogenated pyrimidine intermediate (e.g., 2-chloropyrimidine-5-carboxylate or 2-halopyrimidine) with 3-fluorophenylboronic acid or its derivatives in the presence of a base and a palladium catalyst.

The reaction is typically carried out in polar solvents such as dimethylformamide or toluene under reflux or elevated temperatures, providing good yields and regioselectivity.

An alternative approach involves nucleophilic aromatic substitution if the pyrimidine ring bears a suitable leaving group, although cross-coupling is preferred for its versatility and mild conditions.

Installation of the Carboxylic Acid Group

The carboxylic acid functionality at the 5-position can be introduced by:

Oxidation of the corresponding aldehyde: Starting from 2-(3-fluorophenyl)pyrimidine-5-carbaldehyde, oxidation using common oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions converts the aldehyde group to the carboxylic acid.

Direct carboxylation: Carboxylation reactions using carbon dioxide under high pressure and temperature conditions can introduce the carboxylic acid group onto suitable pyrimidine intermediates.

Hydrolysis of nitrile precursors: Hydrolysis of 5-cyanopyrimidine derivatives under acidic or basic conditions can yield the corresponding carboxylic acids.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | Ethyl cyanoacetate + guanidine hydrochloride | Reflux in ethanol or DMF | 2-Amino pyrimidine intermediate | Moderate to high yield |

| 2 | Halogenation | Pyrimidine intermediate | Chlorinating agent (e.g., POCl3) | 2-Chloropyrimidine derivative | High yield |

| 3 | Suzuki-Miyaura coupling | 2-Chloropyrimidine + 3-fluorophenylboronic acid | Pd catalyst, base (e.g., K2CO3), reflux in toluene/DMF | 2-(3-Fluorophenyl)pyrimidine intermediate | Good yield |

| 4 | Oxidation or hydrolysis | 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde or nitrile | KMnO4 or acidic/basic hydrolysis | This compound | Yield varies, typically >70% |

Industrial and Advanced Methods

Continuous flow reactors: For scale-up, continuous flow synthesis has been employed to improve reaction control, safety, and yield, especially for the Suzuki coupling and oxidation steps.

Catalyst optimization: Use of advanced palladium catalysts and ligand systems enhances coupling efficiency and reduces reaction times.

Solvent-less and green chemistry approaches: Recent studies demonstrate solvent-less grinding methods for pyrimidine derivatives synthesis catalyzed by copper salts, leading to rapid and high-yielding reactions with reduced environmental impact.

Detailed Research Findings and Notes

The position of the fluorine atom on the phenyl ring (meta-position in 3-fluorophenyl) influences reactivity and biological activity, necessitating precise synthetic control.

Oxidation of the aldehyde intermediate to the acid is a critical step; reaction conditions must be optimized to avoid over-oxidation or degradation.

Multistep syntheses often require purification by recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

The use of guanidine derivatives and β-diketones or cyanoacetates as starting materials is well-documented for pyrimidine ring synthesis, offering flexibility to introduce various substituents.

Summary Table of Key Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions, including cyclization processes that incorporate the fluorophenyl group into the pyrimidine structure. The introduction of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, in a study evaluating various derivatives against human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM. This suggests its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

Studies have shown that this compound acts as a potent inhibitor of various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. Its mechanism of action often involves competitive inhibition, which may enhance its therapeutic efficacy.

Applications in Agrochemicals

The structural characteristics of this compound make it suitable for use in agrochemical formulations as well. Its derivatives have been explored for their herbicidal and fungicidal properties, contributing to crop protection strategies. The incorporation of fluorinated moieties often improves the bioactivity and environmental stability of agrochemicals.

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 25 µM | |

| Anti-inflammatory | COX-2 enzyme | 0.04 µmol | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In a comprehensive study assessing the anticancer potential of various derivatives, this compound was tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, demonstrating promising anticancer properties that warrant further investigation for clinical applications.

Case Study 2: Anti-inflammatory Assessment

Another study focused on the anti-inflammatory effects of this compound revealed its ability to suppress COX-2 activity effectively. This positions it as a potential candidate for developing new anti-inflammatory medications with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby modulating biochemical processes.

Receptor Binding: The compound may bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.

DNA Intercalation: In some cases, it may intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Fluorophenyl Substitutions

(a) 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid

- Molecular Formula : C₁₁H₆F₂N₂O₂

- Key Differences: The presence of two fluorine atoms at the 3- and 5-positions of the phenyl ring increases electron-withdrawing effects, enhancing metabolic stability and altering solubility compared to the mono-fluorinated analog. This compound exhibits a molecular weight of 236.17 g/mol and is priced at $380–$980 per 100 mg–1 g (Aaron Chemicals LLC) .

(b) 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester

- Molecular Formula : C₁₂H₉FN₂O₂

- Key Differences: The esterification of the carboxylic acid group (methyl ester) reduces polarity, improving cell membrane permeability.

(c) 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid

- Molecular Formula : C₁₁H₇FN₂O₂

- Key Differences : Ortho-substitution of fluorine introduces steric hindrance, which may reduce rotational freedom and alter conformational preferences in drug-receptor interactions. This compound has a molecular weight of 218.19 g/mol .

Pyrimidine Carboxylic Acids with Heterocyclic Modifications

(a) 2,4-Dihydroxypyrimidine-5-carboxylic acid

- Similarity Score : 0.90 (compared to the target compound)

- Key Differences : Hydroxyl groups at positions 2 and 4 enhance hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to glucuronidation. This analog is often used in nucleotide synthesis .

(b) 2-Aminopyrimidine-5-carboxylic acid

- Similarity Score : 0.83

- Key Differences: The amino group at position 2 introduces basicity (pKa ~5.5), enabling salt formation and solubility modulation. This compound is a precursor for antimetabolite drugs .

(c) 2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid

- Molecular Formula : C₉H₁₀N₂O₃

- Key Differences : The tetrahydrofuran substituent introduces chirality and improves bioavailability via enhanced solubility (logP ~1.2). This compound is priced at $320–$960 per 1–5 g (Hairui Chem) .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, with the chemical formula C11H8FN3O2, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3-fluorophenyl group and a carboxylic acid moiety at the 5-position. Its molecular weight is approximately 219.2 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's lipophilicity and electronic properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The compound's IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 40.54 |

| Caco-2 | 29.77 |

These values indicate that the compound possesses considerable cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were observed to be as low as 16 µg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Properties

In animal models, this compound has shown promising anti-inflammatory effects. It was tested for its ability to inhibit paw edema in rats, with inhibition percentages comparable to indomethacin, a well-known anti-inflammatory drug. The results indicated an inhibition rate of approximately 43% after four hours of administration .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding : It likely interacts with cellular receptors that modulate signaling pathways related to cell growth and immune response.

- Cell Cycle Arrest : Studies suggest that treatment with this compound can induce G1-phase arrest in cancer cells, leading to increased apoptosis rates .

Case Studies

- Anticancer Study : In a study assessing the anticancer potential of various pyrimidine derivatives, this compound was highlighted for its superior efficacy against A549 cells, showcasing its potential as a lead candidate for further development in cancer therapy .

- Antimicrobial Efficacy : A comparative study involving multiple pyrimidine derivatives revealed that this compound exhibited one of the lowest MIC values against E. coli among tested compounds, underscoring its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential coupling and carboxylation reactions. A common approach includes:

- Step 1 : Suzuki-Miyaura coupling of a halogenated pyrimidine with 3-fluorophenylboronic acid (catalyst: Pd(PPh₃)₄, solvent: DMF/H₂O, 80–100°C, 12–24 hours).

- Step 2 : Carboxylation at the pyrimidine C5 position using CO₂ or a carboxylating agent under basic conditions (e.g., K₂CO₃ in DMSO, 60–80°C).

Critical parameters include temperature control (±5°C tolerance) and stoichiometric ratios (1:1.2 pyrimidine:boronic acid). Post-synthesis purification via recrystallization (ethanol/water) or chromatography improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine protons at δ 8.5–9.0 ppm).

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between fluorophenyl and pyrimidine rings, typically 30–45°) .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted boronic acid or decarboxylated byproducts) using C18 columns and acetonitrile/water gradients .

Q. What is the role of the 3-fluorophenyl group in modulating electronic properties or biological activity?

- Methodological Answer : The electron-withdrawing fluorine atom enhances the pyrimidine ring’s electrophilicity, facilitating interactions with biological targets (e.g., kinase enzymes). Computational studies (DFT) show a 10–15% increase in dipole moment compared to non-fluorinated analogs, impacting solubility and binding affinity .

Q. How are common impurities or byproducts identified during synthesis?

- Methodological Answer : Major impurities include:

- Decarboxylated derivatives : Detected via TLC (Rf ≈ 0.7 in ethyl acetate/hexane) or LC-MS (m/z ≈ [M–COOH]+).

- Unreacted intermediates : Identified by residual Pd content (ICP-MS, <50 ppm acceptable) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and purity?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Temperature (70–110°C), solvent (DMF vs. THF), catalyst loading (2–10 mol% Pd).

- Case Study : THF increased regioselectivity by 18% compared to DMF, while higher Pd loading (8 mol%) reduced reaction time by 6 hours. Response surface modeling identifies optimal conditions (e.g., 90°C, THF, 6 mol% Pd) .

Q. How do researchers resolve contradictions in reported spectral data or crystallographic parameters?

- Methodological Answer : Cross-validate data using:

- Variable Temperature NMR : Confirms dynamic effects (e.g., rotational barriers in fluorophenyl groups).

- High-Resolution Crystallography : Re-refinement of deposited datasets (e.g., CCDC entries) resolves bond-length discrepancies (<0.02 Å tolerance) .

Q. What computational strategies predict the compound’s stability under varying pH or temperature?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess hydrolytic degradation (e.g., carboxylate group stability at pH 2–9).

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks mimics long-term storage. HPLC monitors degradation (e.g., <5% impurity increase acceptable) .

Q. How are structure-activity relationships (SARs) explored for target engagement?

- Methodological Answer :

- Analog Synthesis : Replace fluorophenyl with chloro-/methyl-phenyl groups to assess steric/electronic effects.

- Biological Assays : Measure IC₅₀ values against kinases (e.g., EGFR, IC₅₀ = 0.8–1.2 µM for fluorophenyl vs. 2.5 µM for phenyl).

- Docking Studies : PyMol or AutoDock models hydrogen bonding between the carboxylic acid and kinase active sites (e.g., Lys721 in EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.